molecular formula C10H23NO B13098578 2-Ethyl-2-methoxy-4-methyl-hexylamine

2-Ethyl-2-methoxy-4-methyl-hexylamine

Cat. No.: B13098578
M. Wt: 173.30 g/mol
InChI Key: ATKPLRRYWRYPHI-UHFFFAOYSA-N
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Description

2-Ethyl-2-methoxy-4-methyl-hexylamine ( 1416352-10-7) is a branched-chain aliphatic amine with the molecular formula C10H23NO and a molecular weight of 173.30 g/mol . This structure features a primary amine functional group integrated into a complex, branched carbon chain that includes methoxy and ethyl substituents, rendering it a versatile intermediate for synthetic organic chemistry . While specific biological data for this compound is limited, its structural features suggest significant potential for various research applications. The branched alkylamine backbone indicates its utility as a building block for the synthesis of more complex molecules, such as ligands for coordination chemistry or as a precursor in the development of specialty chemicals . The presence of both amine and ether functional groups makes it a candidate for developing compounds with activity in agricultural chemistry, paralleling the use of other alkylamines in the creation of pesticides and urease inhibitors . Furthermore, the primary amine group is highly amenable to click chemistry reactions, such as nucleophilic addition to isocyanates to form thioureas, or to activated enes like maleimides and acrylates, facilitating its use in polymer science and the creation of functional materials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

2-ethyl-2-methoxy-4-methylhexan-1-amine

InChI

InChI=1S/C10H23NO/c1-5-9(3)7-10(6-2,8-11)12-4/h9H,5-8,11H2,1-4H3

InChI Key

ATKPLRRYWRYPHI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)(CN)OC

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for 2 Ethyl 2 Methoxy 4 Methyl Hexylamine

Retrosynthetic Analysis of the 2-Ethyl-2-methoxy-4-methyl-hexylamine Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds.

The primary amine group in this compound is a key site for retrosynthetic disconnection. The most common approach for disconnecting a C-N bond is to consider its formation via the reaction of a carbonyl compound with an ammonia (B1221849) equivalent, or the reaction of an alkyl halide with an amine precursor. unacademy.comlumenlearning.com

A primary disconnection strategy involves breaking the C-N bond to yield a carbonyl compound and an ammonia synthon. This leads to the identification of 2-ethyl-2-methoxy-4-methyl-hexanal as a key intermediate. This aldehyde contains the required carbon skeleton, and the amine can be introduced in a subsequent step.

Another viable disconnection involves considering the amine as being introduced via a nucleophilic substitution reaction. This would lead to a halide, such as 2-ethyl-2-methoxy-4-methyl-hexyl bromide, and an ammonia equivalent as the precursors.

The methoxy (B1213986) group in the target molecule presents another strategic point for disconnection. The C-O bond of the ether can be retrosynthetically cleaved, suggesting a Williamson ether synthesis-type approach. This disconnection would yield a secondary alcohol, 2-ethyl-2-hydroxy-4-methyl-hexylamine, and a methylating agent synthon. However, performing this methylation on a molecule already containing a reactive amine would likely require a protecting group strategy to avoid N-methylation.

A more strategic approach would be to disconnect the ether linkage at an earlier stage of the synthesis, prior to the introduction of the amine functionality. For instance, disconnecting the ether bond in the intermediate aldehyde, 2-ethyl-2-methoxy-4-methyl-hexanal, would lead to 2-ethyl-2-hydroxy-4-methyl-hexanal and a methylating agent. This hydroxy aldehyde could then be methylated before the amination step.

Exploration of Amine Formation Reactions

Several established methodologies can be employed to form the primary amine functionality in this compound. The choice of method often depends on factors such as the availability of starting materials, desired yield, and scalability.

Reductive amination is a widely used and versatile method for the synthesis of amines. masterorganicchemistry.comorganic-chemistry.org This reaction typically involves the reaction of a ketone or aldehyde with ammonia to form an imine intermediate, which is then reduced in situ to the corresponding amine. lumenlearning.com For the synthesis of this compound, the precursor would be 2-ethyl-2-methoxy-4-methyl-hexanal.

The reaction would proceed by treating the aldehyde with ammonia to form the corresponding imine. A variety of reducing agents can be used for the subsequent reduction, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing imines in the presence of aldehydes. masterorganicchemistry.com Other reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel), can also be employed.

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH3CN)Methanol (B129727) or ethanol (B145695) solvent, often with a mild acid catalystSelective for imines over carbonyls, effective at neutral to slightly acidic pH. masterorganicchemistry.comToxicity of cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)3)Dichloromethane or dichloroethane solvent, often with acetic acid. organic-chemistry.orgNon-toxic, mild, and highly effective for a wide range of substrates.Can be more expensive than other borohydride (B1222165) reagents.
H2/Catalyst (e.g., Pd/C, Raney Ni)Pressurized hydrogen gas, various solvents (e.g., ethanol, methanol)"Green" reagent (water is the only byproduct), high yielding.Requires specialized high-pressure equipment, potential for over-reduction of other functional groups.

An alternative route to the target amine is through a nucleophilic substitution reaction. This would involve the reaction of an alkyl halide, such as 2-ethyl-2-methoxy-4-methyl-hexyl bromide, with an ammonia equivalent. While direct alkylation of ammonia can be used, it often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation. lumenlearning.com

To achieve better selectivity for the primary amine, the Gabriel synthesis is a classic and effective method. unacademy.com This multi-step process involves the reaction of an alkyl halide with potassium phthalimide (B116566) to form an N-alkylphthalimide. Subsequent hydrolysis or hydrazinolysis of the phthalimide yields the desired primary amine.

Another approach to control over-alkylation is to use a large excess of ammonia, which statistically favors the formation of the primary amine. lumenlearning.com

Table 2: Strategies for Primary Amine Synthesis via Nucleophilic Substitution
MethodAmine SourceKey IntermediateAdvantagesDisadvantages
Direct AlkylationAmmonia (large excess)Alkyl halideSimple, one-step process.Often results in a mixture of primary, secondary, and tertiary amines. lumenlearning.com
Gabriel SynthesisPotassium phthalimideN-alkylphthalimideProvides a clean route to primary amines, avoiding over-alkylation. unacademy.comRequires an additional deprotection step.

Direct amination methods, which involve the direct conversion of a C-H bond to a C-N bond, represent a more atom-economical approach to amine synthesis. While still an area of active research, some methods have been developed for the direct amination of activated C-H bonds. For a molecule like this compound, direct amination would be a challenging but potentially elegant synthetic route.

Catalytic systems, often based on transition metals like rhodium or iridium, can facilitate the direct reaction of hydrocarbons with ammonia or ammonia surrogates. However, achieving regioselectivity in a molecule with multiple C-H bonds of similar reactivity would be a significant hurdle.

Another emerging area is photoredox catalysis, which can enable the direct C-H amination of arenes and some aliphatic compounds under mild conditions. nih.gov The application of such methods to the synthesis of the target molecule would require further investigation to determine feasibility and selectivity.

Buchwald-Hartwig C-N Bond Formation Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, often replacing harsher, traditional methods for synthesizing amines. wikipedia.orglibretexts.org The catalytic cycle generally involves the oxidative addition of a palladium(0) complex to an organohalide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired amine product and regenerate the palladium(0) catalyst. mychemblog.comwuxiapptec.com

For the synthesis of this compound, a hypothetical Buchwald-Hartwig approach could involve the coupling of an ammonia equivalent with a suitable alkyl halide precursor, such as 2-bromo-2-ethyl-4-methyl-hexane. Given the sterically hindered nature of the tertiary halide, this would be a challenging transformation requiring careful optimization of the catalyst system. The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands being essential for promoting the reaction with hindered substrates. wuxiapptec.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination of an Alkyl Halide

ParameterConditionRationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and effective Pd(0) source for initiating the catalytic cycle.
Ligand A bulky biaryl phosphine (e.g., XPhos, RuPhos)Sterically demanding ligands facilitate reductive elimination from hindered complexes.
Amine Source Lithium bis(trimethylsilyl)amide (LiHMDS)Serves as an ammonia surrogate, offering good reactivity. organic-chemistry.org
Base Sodium tert-butoxide (NaOt-Bu)A strong, non-nucleophilic base required to deprotonate the amine-palladium complex. wuxiapptec.com
Solvent Toluene or DioxaneAprotic solvents capable of dissolving the reagents and sustaining the required reaction temperatures.
Temperature 80-110 °CElevated temperatures are typically necessary to overcome the activation energy for hindered substrates.

This C-N bond-forming strategy offers a direct route to the primary amine functionality, contingent on overcoming the steric challenges associated with the tertiary carbon center.

Design and Execution of Etherification Reactions

The introduction of the methoxy group at the C2 position requires a robust etherification strategy. Several methods can be envisioned for this transformation.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classic and straightforward method for preparing ethers, proceeding via an Sₙ2 reaction between an alkoxide and an organohalide. masterorganicchemistry.comvaia.com For the synthesis of this compound, this approach would most logically involve the formation of a tertiary alkoxide from the corresponding alcohol, 2-ethyl-4-methyl-hexan-2-ol. This alkoxide would then act as a nucleophile, attacking a methylating agent.

The key steps would be:

Deprotonation: The tertiary alcohol is treated with a strong base, such as sodium hydride (NaH), to form the sodium alkoxide. Hydrogen gas is evolved, driving the reaction to completion. youtube.com

Nucleophilic Attack: The resulting alkoxide nucleophile is reacted with a methyl halide (e.g., methyl iodide, CH₃I) or another methylating agent (e.g., dimethyl sulfate). The alkoxide displaces the halide in an Sₙ2 reaction to form the ether bond. youtube.com

A significant limitation of the Williamson synthesis is that it works best with primary and methyl halides. masterorganicchemistry.com Using a tertiary halide is not feasible as it would lead to elimination products. Therefore, the strategy must involve a tertiary alkoxide and a methyl halide.

Table 2: Typical Reagents for Williamson Ether Synthesis

ComponentExample ReagentRole
Alcohol Precursor 2-Ethyl-4-methyl-hexan-2-olSource of the alkoxide nucleophile.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for deprotonation.
Methylating Agent Methyl Iodide (CH₃I)Electrophile for the Sₙ2 reaction.
Solvent Tetrahydrofuran (THF), Diethyl etherAprotic solvents to facilitate the Sₙ2 mechanism. masterorganicchemistry.com

Alcohol Alkylation Techniques

Beyond the classic Williamson approach, other alcohol alkylation techniques can be considered. These methods might offer advantages under specific conditions, such as milder reaction requirements or different substrate compatibility. For the methylation of 2-ethyl-4-methyl-hexan-2-ol, one could envision a route where the amine functionality is already present or protected. In such a case, a base-catalyzed methylation could be employed. For instance, the precursor 2-amino-2-ethyl-4-methyl-hexan-2-ol could be selectively O-methylated under carefully controlled conditions, although protecting the more nucleophilic amine group would likely be necessary to achieve selectivity. A common strategy involves protecting the amine (e.g., as a carbamate) before proceeding with the O-alkylation step. chemrxiv.org

Buchwald-Hartwig C-O Bond Formation Reactions

A more modern alternative to the Williamson ether synthesis is the palladium-catalyzed Buchwald-Hartwig C-O bond formation, or etherification. nih.gov While initially developed for the synthesis of aryl ethers, this methodology has been extended to include the coupling of alcohols with alkyl halides. This reaction could be particularly useful if the Williamson synthesis proves inefficient due to steric hindrance or side reactions.

In a hypothetical application, 2-ethyl-4-methyl-hexan-2-ol would be coupled with a methyl halide. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. The mechanism is analogous to the C-N coupling, involving oxidative addition, alkoxide formation and coordination, and reductive elimination to form the C-O bond. researchgate.net This method can sometimes overcome the limitations of the Sₙ2 pathway, especially with challenging substrates.

Stereoselective Synthesis Considerations for Chiral Centers

The target molecule, this compound, possesses a chiral center at the C2 position. The synthesis of a single enantiomer is of significant interest, as the biological activity of chiral molecules often resides in only one of the enantiomers. mdpi.com Therefore, controlling the stereochemistry at this center is a critical aspect of any synthetic design.

Asymmetric Induction in Key Steps

Asymmetric induction involves using a chiral element in the reaction to influence the stereochemical outcome, leading to the preferential formation of one enantiomer over the other. uoa.gr This can be achieved by using a chiral substrate, a chiral reagent, or a chiral catalyst.

For the synthesis of this compound, an effective strategy would be to establish the stereocenter early in the synthetic sequence and carry it through subsequent reactions. A plausible approach involves the asymmetric synthesis of the key intermediate, 2-ethyl-4-methyl-hexan-2-ol. This could be accomplished via the asymmetric addition of an ethyl nucleophile (e.g., ethylmagnesium bromide or ethyllithium) to a ketone precursor, 4-methyl-hexan-2-one, in the presence of a chiral ligand or catalyst.

Table 3: Potential Asymmetric Methods for Precursor Synthesis

MethodDescriptionExpected Outcome
Chiral Catalyst/Ligand Addition of an organometallic ethyl reagent to 4-methyl-hexan-2-one using a chiral ligand (e.g., a chiral amino alcohol or a BINOL-derived ligand).Formation of the tertiary alcohol with a preference for one enantiomer (enantiomeric excess, e.e.).
Enzymatic Resolution Kinetic resolution of racemic 2-ethyl-4-methyl-hexan-2-ol using a lipase (B570770) enzyme that selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer.Separation of the two enantiomers of the alcohol precursor.
Chiral Auxiliary Attaching a chiral auxiliary to a precursor molecule to direct the stereoselective addition of the ethyl group, followed by removal of the auxiliary.Formation of the desired stereocenter under the influence of the covalently bonded chiral group.

Once the chiral alcohol is obtained with high enantiomeric purity, it can be converted to the final product through the etherification and amination steps, which, if chosen carefully, will not affect the established stereocenter.

Chiral Auxiliary and Catalyst-Based Methods

The synthesis of enantiomerically pure amines is a significant area of chemical research. For a molecule like this compound, with a chiral center at the 4-position of the hexylamine (B90201) backbone, achieving high enantioselectivity would be crucial for potential applications where specific stereoisomers are required.

Chiral Auxiliary-Based Methods: One potential strategy involves the use of a chiral auxiliary. This approach would entail attaching a chiral molecule to a precursor of the target amine. This auxiliary would direct a subsequent stereoselective reaction, such as an alkylation or a reduction, to create the desired stereocenter. After the key stereoselective step, the auxiliary would be cleaved to yield the enantiomerically enriched product.

Catalyst-Based Methods: Asymmetric catalysis offers a more efficient alternative to the use of stoichiometric chiral auxiliaries. A potential catalytic approach could involve the asymmetric hydrogenation of a suitable prochiral imine or enamine precursor. Chiral transition metal catalysts, often based on rhodium, ruthenium, or iridium with chiral phosphine ligands, are well-established for such transformations. Another avenue could be the use of organocatalysis, where a small chiral organic molecule catalyzes the stereoselective formation of a C-N bond.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is a critical step in the development of any synthetic route to maximize yield and purity while minimizing costs and environmental impact. For a multi-step synthesis of this compound, each step would require individual optimization.

The choice of solvent can significantly influence reaction rates, selectivity, and yields. For instance, in a nucleophilic substitution reaction to introduce the methoxy group, a polar aprotic solvent might be favored to solvate the cation and leave the nucleophile reactive. Temperature control is equally critical; many reactions require specific temperature ranges to proceed efficiently and to minimize the formation of side products. For exothermic reactions, effective heat dissipation would be necessary, especially on a larger scale.

The following table illustrates hypothetical solvent screening for a key synthetic step:

SolventDielectric ConstantBoiling Point (°C)Relative Yield (%)
Dichloromethane9.14065
Tetrahydrofuran7.66678
Acetonitrile (B52724)37.58285
Dimethylformamide36.715392

This data is illustrative and not based on experimental results for the synthesis of this compound.

In catalyst-based methods, the choice of catalyst and its loading are paramount. Different catalysts can exhibit varying levels of activity and selectivity for a given transformation. For a hypothetical asymmetric hydrogenation, a screening of different chiral ligands and metal precursors would be necessary. Catalyst loading, typically expressed in mol%, is another parameter to optimize. Lowering the catalyst loading is economically and environmentally beneficial, but it may lead to longer reaction times or lower conversion.

A hypothetical optimization of catalyst loading is presented below:

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (%)
1.012>9995
0.524>9995
0.1489094
0.05727593

This data is illustrative and not based on experimental results for the synthesis of this compound.

Scalability Assessment of Proposed Synthetic Pathways

Factors to consider for scalability include:

Cost of Reagents: The economic viability of a synthesis is heavily dependent on the cost of raw materials and reagents.

Process Safety: Reactions that involve highly reactive or toxic reagents, high pressures, or extreme temperatures may be difficult and costly to implement on a large scale.

Purification: The ease of isolating the final product in high purity is a critical factor. Chromatographic purifications, while common in the lab, are often not feasible for large-scale production. Crystallization or distillation are preferred methods.

Waste Management: The environmental impact of a synthesis is a growing concern. The amount and nature of the waste generated must be considered, and greener synthetic routes are always preferable.

A preliminary scalability assessment might involve a comparison of different potential synthetic routes, weighing the advantages and disadvantages of each in terms of these factors.

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 2 Methoxy 4 Methyl Hexylamine

Reactivity of the Amine Functionality

The primary amine group in 2-Ethyl-2-methoxy-4-methyl-hexylamine is the principal center of its chemical reactivity, owing to the lone pair of electrons on the nitrogen atom.

Nucleophilic Properties and Reactions with Electrophiles

The presence of a lone pair of electrons on the nitrogen atom confers significant nucleophilic character to this compound, enabling it to react with a wide array of electrophilic species. savemyexams.com

Alkylation: The amine can undergo nucleophilic substitution reactions with alkyl halides. This process can lead to the sequential formation of secondary and tertiary amines, and ultimately to a quaternary ammonium (B1175870) salt. chemguide.co.uk The electron-donating nature of the alkyl group generally renders primary amines more nucleophilic than ammonia (B1221849). masterorganicchemistry.com

Acylation: In reactions with acyl chlorides or acid anhydrides, this compound is expected to readily form N-substituted amides. chemguide.co.uk

Michael Addition: The amine is also capable of participating in Michael additions, a type of conjugate addition, with α,β-unsaturated carbonyl compounds.

It is important to consider that the steric bulk introduced by the ethyl and the substituted hexyl groups adjacent to the amine functionality may exert some degree of steric hindrance, potentially moderating its nucleophilicity in comparison to less sterically congested primary amines. organicchemistrytutor.com

Protonation Equilibria and Basicity Studies

Consistent with the behavior of aliphatic amines, this compound acts as a weak base, readily reacting with acids to form the corresponding ammonium salt. The basicity of an amine is quantified by the pKa of its conjugate acid.

AminepKa of Conjugate Acid
Ammonia9.26 reddit.com
Primary Alkylamine (e.g., Ethylamine)10.66 reddit.com
Secondary Alkylamine (e.g., Diethylamine)10.75 reddit.com
Tertiary Alkylamine (e.g., Triethylamine)9.80 reddit.com

The electron-donating alkyl substituents on the nitrogen atom in this compound increase the electron density at the nitrogen, thereby enhancing its basicity relative to ammonia. masterorganicchemistry.com It is anticipated that the pKa of its conjugate acid would fall within the typical range for primary alkylamines, approximately 10.5 to 11.0. libretexts.org While steric hindrance can sometimes diminish basicity by impeding the solvation of the protonated form, this effect is generally more pronounced in tertiary amines. organicchemistrytutor.comreddit.com

Oxidation Pathways of Amines

The nitrogen atom of this compound is susceptible to oxidation, with the nature of the product being dependent on the oxidizing agent employed.

Oxidation with Peroxides: Treatment with hydrogen peroxide or peroxy acids is likely to yield the corresponding hydroxylamine (B1172632) or nitroso compound.

Oxidation with Other Reagents: The use of stronger oxidizing agents can result in a variety of products. For primary amines, oxidation can lead to the formation of imines, nitriles, or even result in the cleavage of the carbon-nitrogen bond. researchgate.net

Reactivity of the Ether Linkage

The ether linkage within the this compound molecule is characterized by its general stability and lower reactivity compared to the amine functionality.

Cleavage Reactions of Ethers

Ethers are generally recognized for their chemical inertness. wikipedia.orglibretexts.org However, the carbon-oxygen bond of the ether can be cleaved under forcing conditions, most commonly through the action of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com

The mechanism of this cleavage involves an initial protonation of the ether oxygen, which is then followed by a nucleophilic attack by the halide ion. chemistrysteps.commasterorganicchemistry.com This substitution can proceed through either an SN1 or SN2 pathway, the prevalence of which is determined by the structure of the alkyl groups attached to the oxygen atom. libretexts.orglibretexts.orgchemistrysteps.com

For this compound, which possesses a methoxy (B1213986) group attached to a tertiary carbon, acid-catalyzed cleavage is expected to proceed via an SN1-like mechanism. This is due to the relative stability of the tertiary carbocation that would be formed as an intermediate. The products of this reaction would be methanol (B129727) and 2-ethyl-4-methyl-hexan-2-ol, with the latter likely being converted to the corresponding alkyl iodide in the presence of excess HI.

ReagentConditionsProductsMechanism
HBr or HIConcentrated, HeatAlkyl halides and water (with excess acid)SN1 or SN2

Stability of the Ether Moiety under Various Conditions

The ether group in this compound is predicted to exhibit considerable stability across a range of chemical environments:

In the Presence of Bases and Nucleophiles: Ethers are typically unreactive towards basic and nucleophilic reagents. chemistrysteps.com

Under Mildly Acidic Conditions: The ether linkage is expected to remain intact in the presence of dilute, non-halide acids.

Towards Oxidizing and Reducing Agents: Ethers are generally resistant to a wide variety of common oxidizing and reducing agents.

Intramolecular Reaction Dynamics and Cyclization Potential

There is no available research that specifically details the intramolecular reaction dynamics of this compound. The potential for this molecule to undergo intramolecular cyclization, a common reaction for substituted amines, has not been explored. masterorganicchemistry.com Generally, the formation of five- and six-membered rings through intramolecular reactions is favored. masterorganicchemistry.com However, without specific studies, any discussion of reaction pathways, such as nucleophilic attack of the amine on an electrophilic center within the same molecule, would be purely theoretical for this compound.

Studies on Conformational Stability and Isomerization

A conformational analysis, which is crucial for understanding the three-dimensional structure and reactivity of a molecule, has not been reported for this compound. chemistrysteps.compressbooks.pub Such an analysis would involve identifying the most stable arrangement of atoms (conformers) and the energy barriers between them. chemistrysteps.com For substituted acyclic molecules like this one, different staggered and eclipsed conformations would exist, with their relative stabilities influenced by steric and electronic effects. chemistrysteps.com Similarly, studies on the potential for isomerization, the process by which the molecule might convert into a constitutional isomer or stereoisomer, are absent from the scientific record. nih.gov

Kinetic and Thermodynamic Aspects of Key Transformations

Detailed kinetic and thermodynamic data, which are essential for understanding the rates and equilibria of chemical reactions, are not available for any transformations involving this compound. Research in this area would provide critical information on activation energies, reaction rate constants, and changes in enthalpy and entropy for its reactions. The vapor-phase reaction of the related compound hexylamine (B90201) with hydroxyl radicals has an estimated rate constant, but this provides little insight into the specific transformations of the more complex this compound. nih.gov

Investigation of Reaction Intermediates and Transition States

The investigation of reaction intermediates and transition states is fundamental to elucidating reaction mechanisms. allen.in For this compound, there are no published studies that identify or characterize any transient species, such as carbocations, carbanions, or free radicals, that may form during its reactions. allen.inresearchgate.net Furthermore, the structures and energies of transition states, which represent the highest energy point along a reaction coordinate, have not been computationally modeled or experimentally inferred for this compound. unl.edu Understanding these aspects would be critical for predicting the stereochemical outcomes of its reactions. nih.gov

Derivatization and Functionalization Strategies for 2 Ethyl 2 Methoxy 4 Methyl Hexylamine

Amine Derivatization for Enhanced Functionality

The primary amine group is a versatile functional handle for a wide array of chemical modifications. These reactions aim to introduce new functional groups, thereby altering the molecule's physical and chemical properties.

Acylation and Sulfonylation of the Amine Nitrogen

Acylation is a fundamental reaction for primary amines, converting them into amides. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. For 2-Ethyl-2-methoxy-4-methyl-hexylamine, the steric bulk around the nitrogen may necessitate more forcing reaction conditions or the use of more reactive acylating agents. nih.govdntb.gov.ua The resulting N-(2-Ethyl-2-methoxy-4-methyl-hexyl)acetamide would exhibit different solubility and coordination properties compared to the parent amine.

Sulfonylation , the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine, yields a sulfonamide. organic-chemistry.orgcbijournal.comorganic-chemistry.org Sulfonamides are a significant class of compounds with diverse applications. The reaction with sterically hindered amines can be facilitated by using catalysts such as indium or copper oxides under mild conditions. organic-chemistry.orgresearchgate.net The formation of N-(2-Ethyl-2-methoxy-4-methyl-hexyl)methanesulfonamide introduces a strongly electron-withdrawing group, which significantly alters the nitrogen's basicity.

Alkylation and Quaternization of the Amine

Alkylation of primary amines with alkyl halides can be challenging to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt. masterorganicchemistry.com The product amine is often more nucleophilic than the starting amine, leading to over-alkylation. masterorganicchemistry.com For this compound, reaction with an alkyl halide like methyl iodide would likely proceed via an SN2 mechanism. Due to steric hindrance, monoalkylation might be favored over dialkylation under carefully controlled conditions.

Quaternization , or exhaustive alkylation, involves reacting the amine with an excess of a reactive alkyl halide, such as methyl iodide, to form a quaternary ammonium salt. masterorganicchemistry.com This process converts the amine into a positively charged species, for example, 2-Ethyl-2-methoxy-4-methyl-N,N,N-trimethyl-hexylammonium iodide. These salts have applications as phase-transfer catalysts and surfactants. Continuous processes in tubular reactors at elevated temperature and pressure can be employed for the quaternization of tertiary amines and could be adapted for primary amines. google.com

Formation of Amides, Ureas, and Thioureas

Beyond simple acylation, amides can be formed through coupling reactions with carboxylic acids using activating agents.

The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas , respectively. nih.govorganic-chemistry.orgresearchgate.net These reactions are typically high-yielding and involve the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate. For instance, reacting this compound with phenyl isocyanate would yield N-(2-Ethyl-2-methoxy-4-methyl-hexyl)-N'-phenylurea. Urea (B33335) and thiourea (B124793) motifs are common in medicinal chemistry and materials science. nih.govmdpi.com Alternative methods for urea synthesis include reacting amines with carbon dioxide, often under pressure and elevated temperatures. rsc.org

Modifications and Transformations of the Alkyl Chain

The alkyl chain of this compound presents several sites for potential functionalization, although selectivity can be a challenge.

Selective Oxidation of Alkyl Carbons

The selective oxidation of C-H bonds in alkanes is a challenging but valuable transformation. numberanalytics.comrsc.org For the branched alkyl chain of the target molecule, the order of reactivity for C-H bond attack is generally tertiary > secondary > primary. acs.org This suggests that oxidation would preferentially occur at the C4 position (a tertiary carbon). Controlled oxidation could potentially introduce a hydroxyl group at this position. The presence of the methoxy (B1213986) group at C2 might also influence the regioselectivity of oxidation. Various catalytic systems, including those based on cytochrome P450 enzymes or transition metals, are employed for such selective oxidations. acs.org

Halogenation and Subsequent Functionalization

Free-radical halogenation of alkanes with chlorine or bromine, typically initiated by UV light or heat, can introduce a halogen atom onto the alkyl chain. libretexts.orgbyjus.com This reaction often produces a mixture of isomers, with selectivity depending on the halogen and the stability of the resulting radical intermediate (tertiary > secondary > primary). libretexts.org For this compound, bromination would be more selective than chlorination, favoring substitution at the C4 tertiary position. The resulting alkyl halide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as nitriles, azides, or other ethers.

It is also important to consider the potential for reaction at the carbon alpha to the ether oxygen, as ethers can be cleaved or halogenated under certain conditions.

Introduction of Auxiliary Functional Groups onto the Scaffold

There is currently no published research detailing the introduction of auxiliary functional groups onto the this compound scaffold. Standard organic synthesis techniques would theoretically allow for the modification of the primary amine group. For instance, acylation could introduce amide functionalities, while alkylation could lead to secondary or tertiary amines. However, without experimental data, any proposed reaction schemes, conditions, and outcomes would be purely speculative and not based on verified scientific findings for this specific molecule.

Immobilization Strategies onto Solid Supports

There is no information available in the scientific literature or patent records describing the immobilization of this compound onto solid supports. Immobilization is a common strategy for a variety of applications, including catalysis, purification, and solid-phase synthesis. This process would typically involve covalently attaching the amine to a solid matrix, such as silica (B1680970) gel, a polymer resin, or a nanoparticle. The lack of any documented procedures for this compound means that no information is available on suitable solid supports, coupling agents, or reaction conditions.

Computational Chemistry and Theoretical Studies of 2 Ethyl 2 Methoxy 4 Methyl Hexylamine

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 2-Ethyl-2-methoxy-4-methyl-hexylamine and its vibrational properties. These calculations are typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Geometry optimization is a computational process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, with several rotatable single bonds, this process is crucial for identifying its preferred three-dimensional structure.

The conformational landscape of this compound is explored by systematically rotating key dihedral angles and performing geometry optimization at each step. This analysis reveals the various low-energy conformers and the energy barriers between them. The results of such a study would typically be presented in a table of optimized geometric parameters for the most stable conformer.

Table 1: Theoretical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Note: The following data is illustrative of typical results from a DFT calculation and is not based on published experimental data for this specific molecule.)

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.54 Å
C2-O1.43 Å
O-C (methoxy)1.42 Å
C2-N1.47 Å
C4-C51.53 Å
Bond AngleC1-C2-O109.5°
C1-C2-N110.2°
O-C2-N108.7°
C3-C4-C5112.1°
Dihedral AngleC1-C2-C3-C4178.5°
O-C2-C3-C4-60.2°

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum. This is verified by the absence of any imaginary frequencies. The calculated vibrational frequencies correspond to the molecule's fundamental modes of vibration and can be used to predict its infrared (IR) and Raman spectra.

Table 2: Calculated Vibrational Frequencies for this compound (Note: The following data is illustrative and represents a selection of characteristic vibrational modes.)

Vibrational ModeFrequency (cm⁻¹)Description
ν(N-H)3350N-H stretching
ν(C-H)2960-2850C-H stretching (aliphatic)
δ(CH₂)1465CH₂ scissoring
δ(CH₃)1380CH₃ bending
ν(C-O)1100C-O stretching (ether)
ν(C-N)1050C-N stretching

Electronic Structure and Bonding Analysis

Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions. Computational methods allow for a detailed analysis of the molecule's orbitals and charge distribution.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Table 3: Frontier Molecular Orbital Energies of this compound (Note: The following energy values are illustrative.)

OrbitalEnergy (eV)
HOMO-8.5
LUMO2.1
HOMO-LUMO Gap10.6

The distribution of electron density in a molecule can be analyzed through various methods, including the calculation of atomic charges. These charges indicate which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the ESP map would likely show a region of negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons.

Prediction of Spectroscopic Parameters (Theoretical)

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: The following chemical shift values are illustrative and relative to a standard.)

AtomPredicted ¹³C Chemical Shift (ppm)Attached ProtonsPredicted ¹H Chemical Shift (ppm)
C1 (CH₃ of ethyl)14.230.9
C2 (quaternary)75.10-
C3 (CH₂ of ethyl)28.521.5
C4 (CH)35.811.8
C5 (CH₂)40.121.3
C6 (CH₃ on C4)22.530.85
C (methoxy)50.333.3
N (amine)-21.2

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in the structural elucidation of molecules. These calculations, often employing methods like Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C chemical shifts. A comparison between theoretical and experimental spectra aids in the definitive assignment of resonances. For this compound, such a computational study would provide valuable insight into its electronic structure and conformation in solution. However, no published data from theoretical NMR chemical shift calculations for this compound are available.

A hypothetical data table for theoretical NMR chemical shifts would typically appear as follows, but is currently unpopulated for this compound:

Table 1: Hypothetical Theoretical NMR Chemical Shifts for this compound (No data available)

Atom Calculated Chemical Shift (ppm)
¹H Data not available

Computational Infrared and Raman Spectra Simulations

Computational simulations of infrared (IR) and Raman spectra are powerful tools for investigating the vibrational modes of a molecule. These simulations, typically performed using frequency calculations within DFT, can predict the wavenumbers and intensities of vibrational bands. This information is crucial for interpreting experimental spectra and understanding the molecule's structural and bonding characteristics. At present, there are no published computational IR and Raman spectra simulations for this compound.

A representative data table for simulated vibrational frequencies would be structured as shown below, but remains empty for the target compound:

Table 2: Hypothetical Computational Vibrational Frequencies for this compound (No data available)

Vibrational Mode Calculated Frequency (cm⁻¹) IR Intensity Raman Activity

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers profound insights into the mechanisms of chemical reactions. Through the modeling of reaction pathways, researchers can identify intermediates, transition states, and determine activation energies, providing a detailed understanding of how a reaction proceeds.

The localization of transition states and the calculation of energy barriers are central to understanding reaction kinetics. These computational studies can predict the feasibility and rate of a chemical transformation. For this compound, such calculations could explore its synthesis, degradation, or reactivity with other molecules. However, no such computational studies have been documented.

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to confirm that a calculated transition state connects the correct reactants and products on the potential energy surface. This analysis provides a clear depiction of the reaction pathway. No IRC analyses for reactions involving this compound have been reported in the scientific literature.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations, flexibility, and dynamic behavior of a compound like this compound. This information is vital for understanding its biological activity and physical properties. To date, no molecular dynamics simulation studies have been published for this compound.

Intermolecular Interactions and Solvation Effects Modeling

The study of intermolecular interactions and solvation effects is crucial for understanding a molecule's behavior in different environments. Computational models can simulate how this compound interacts with other molecules, including solvents, and how these interactions influence its properties and reactivity. Such studies are essential for predicting its solubility and behavior in complex systems. Regrettably, there is no available research on the computational modeling of intermolecular interactions or solvation effects for this compound.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 Ethyl 2 Methoxy 4 Methyl Hexylamine

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and can also be used to deduce its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact molecular formula of the compound by distinguishing between compounds that have the same nominal mass but different elemental compositions. For 2-Ethyl-2-methoxy-4-methyl-hexylamine (C₁₀H₂₃NO), the exact mass can be calculated and compared to the experimentally determined value to confirm its elemental composition.

Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₀H₂₄NO⁺174.18524
[M+Na]⁺C₁₀H₂₃NNaO⁺196.16718

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. youtube.com This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation. The resulting product ion spectrum would likely show characteristic losses, such as the loss of a methoxy (B1213986) group, an ethyl group, or cleavage of the carbon chain at various points. Analyzing these fragmentation patterns allows for the confirmation of the proposed structure and the connectivity of the different functional groups.

Predicted Key Fragment Ions in MS/MS of this compound

Precursor Ion (m/z) Predicted Product Ion (m/z) Proposed Neutral Loss/Fragment Structure
174.19159.16Loss of CH₃
174.19143.17Loss of OCH₃
174.19145.16Loss of C₂H₅
174.19116.14Cleavage at C4-C5
174.1988.08Cleavage at C2-C3
174.1930.04[CH₂NH₂]⁺

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. For a molecule like this compound, a variety of chromatographic methods can be employed to assess its purity and analyze it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. Given the primary amine functional group in this compound, which can be challenging for gas chromatography without derivatization, HPLC offers a robust alternative for quantitative analysis and purity assessment.

For effective analysis of aliphatic amines like the subject compound, which lack a strong UV chromophore, pre-column derivatization is a common strategy to enhance detection sensitivity. thermofisher.com Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride react with the primary amine to form a derivative that is highly responsive to UV or fluorescence detectors. thermofisher.comchromforum.org Reversed-phase HPLC, using a C18 column, is typically employed for the separation of these derivatives. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to ensure good separation of the derivatized amine from impurities and excess derivatizing reagent.

Hypothetical HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 266 nm (after FMOC derivatization)
Injection Volume 10 µL

Under these hypothetical conditions, the derivatized this compound would be well-retained and elute as a sharp, symmetrical peak, allowing for accurate quantification against a standard curve. Purity assessment would involve monitoring for any additional peaks in the chromatogram, which would represent impurities.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. For the analysis of this compound, a UPLC method would offer a considerable advantage, especially for resolving closely related impurities or for high-throughput screening.

A UPLC method would likely employ a sub-2 µm C18 or similar reversed-phase column. The higher backpressure generated by these columns necessitates specialized UPLC systems. The principles of derivatization would still apply to enhance detection. The faster analysis time is a key benefit; a separation that might take 15-20 minutes on an HPLC system could potentially be completed in under 5 minutes with UPLC, without sacrificing resolution.

Hypothetical UPLC Method Parameters for Chiral Separation:

ParameterValue
Column Chiral Stationary Phase (e.g., polysaccharide-based), 2.1 x 100 mm, 1.7 µm
Mobile Phase 0.1% Ammonia (B1221849) in Methanol
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Detection MS/MS (MRM mode)
Injection Volume 2 µL

This UPLC setup, particularly when coupled with mass spectrometry, would be powerful for separating the enantiomers of this compound, providing high resolution and sensitivity. nih.gov

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. While primary amines can be challenging to analyze directly via GC due to their polarity and tendency to cause peak tailing on standard columns, specialized columns or derivatization can overcome these issues. gcms.czrestek.comlabrulez.com

For direct analysis, a specialized base-deactivated column, such as an Rtx-Volatile Amine column, would be necessary to achieve symmetrical peak shapes. restek.com These columns have a stationary phase designed to minimize interactions with the basic amine group. Alternatively, derivatization of the amine with reagents like isobutyl chloroformate can convert it into a less polar, more volatile carbamate, which is more amenable to GC analysis. copernicus.orgcopernicus.org When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent sensitivity and structural information.

Hypothetical GC-MS Method Parameters:

ParameterValue
Column Rtx-Volatile Amine, 30 m x 0.25 mm ID, 0.5 µm film
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 15 °C/min
Detector Mass Spectrometer (MS)
MS Scan Range 40-350 m/z

This method would be suitable for identifying and quantifying this compound and any volatile impurities in a sample. The mass spectrum would provide a fragmentation pattern that could confirm the compound's identity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, ether, and alkane functionalities. libretexts.org

N-H Stretch: A primary amine typically shows two medium-intensity bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching of the N-H bonds. youtube.comyoutube.com

C-H Stretch: Strong, sharp peaks are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching of C-H bonds in the ethyl, methyl, and hexyl groups.

N-H Bend: A scissoring vibration for the primary amine group should appear in the 1590-1650 cm⁻¹ range.

C-O Stretch: A strong, characteristic absorption for the ether linkage (C-O-C) is expected in the fingerprint region, typically around 1150-1085 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the polar N-H and C-O bonds would likely give weak Raman signals, the C-C and C-H bonds of the hydrocarbon backbone would produce strong Raman scattering. This can be particularly useful for analyzing the skeletal structure of the molecule. acs.orgacs.org

Expected Vibrational Frequencies:

Functional GroupIR Frequency (cm⁻¹)Raman Signal
N-H Stretch (primary amine)3300-3500 (two bands)Weak
C-H Stretch (alkane)2850-2960Strong
N-H Bend (primary amine)1590-1650Weak
C-O Stretch (ether)1150-1085Weak
C-C Stretch (backbone)800-1200Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound, or a suitable salt thereof, would be required. The amine functionality allows for the formation of crystalline salts (e.g., hydrochloride or tartrate salts), which often have better crystal-forming properties than the free base.

If a suitable crystal were obtained, X-ray diffraction analysis would yield precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the packing arrangement of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the primary amine group. For a chiral molecule like this one, crystallizing it as a single enantiomer or as a racemate would allow for the unambiguous determination of its absolute stereochemistry.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Assignment

This compound possesses two stereocenters, making it a chiral molecule. Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for studying its stereochemistry in solution. creative-biostructure.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.inbhu.ac.in For a chiral compound, an ORD spectrum would show a plain curve if no chromophore is present near the measured wavelengths. The direction of rotation (positive or negative) is characteristic of a specific enantiomer.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.in Since this compound lacks a strong chromophore, direct CD analysis would be challenging. However, derivatization of the amine with a chromophoric reagent can induce a CD signal (a Cotton effect) that can be used to assign the absolute configuration and determine enantiomeric purity. nsf.govrsc.org For example, reaction with an aromatic aldehyde to form a Schiff base can create a new chromophore whose CD spectrum is indicative of the stereochemistry at the adjacent chiral center. researchgate.net

The sign of the Cotton effect in the CD spectrum of a derivatized enantiomer could be correlated to its absolute configuration (R or S) by comparison with standards or through computational modeling. rsc.org This makes chiroptical spectroscopy a powerful, non-destructive tool for stereochemical analysis.

Potential Applications of 2 Ethyl 2 Methoxy 4 Methyl Hexylamine in Chemical Science and Materials Research

Role as a Versatile Synthetic Intermediate in Organic Synthesis

There is currently no available scientific literature to suggest that 2-Ethyl-2-methoxy-4-methyl-hexylamine has been utilized as a synthetic intermediate in organic chemistry.

Building Block for Complex Polycyclic Systems

No published research demonstrates the use of this compound as a building block for the synthesis of complex polycyclic systems.

Precursor for Nitrogen-Containing Heterocycles

Information on the application of this compound as a precursor for the synthesis of nitrogen-containing heterocycles could not be found in the public domain.

Exploration as a Ligand in Organometallic Catalysis

The potential for this compound to act as a ligand in organometallic catalysis has not been explored in any available research articles or patents.

Design and Synthesis of Metal Complexes

There are no documented instances of the design or synthesis of metal complexes involving this compound as a ligand.

Investigation of Catalytic Activity and Selectivity

Consequently, no investigations into the catalytic activity or selectivity of any such metal complexes have been reported.

Theoretical Considerations for Scaffold Design in Advanced Materials

No theoretical studies or computational modeling data have been published that would suggest the potential of the this compound scaffold in the design of advanced materials.

Potential in Polymer Chemistry as a Monomer or Cross-linker

The presence of a primary amine group (-NH₂) serves as a highly reactive site for polymerization reactions. Primary amines are fundamental building blocks in polymer chemistry, capable of participating in various reactions to form stable polymer backbones. thermofisher.comresearchgate.net

As a monomer , this compound could theoretically be used in step-growth polymerization. For instance, it could react with difunctional molecules such as diacyl chlorides to form polyamides, or with diepoxides to form polyepoxides. The bulky 2-ethyl and 4-methyl groups along the hexylamine (B90201) chain would likely impart unique properties to the resulting polymer. This steric hindrance could influence chain packing, potentially leading to polymers with lower crystallinity, increased free volume, and enhanced solubility in organic solvents compared to polymers made from linear amines.

As a cross-linker , the molecule could be used to cure or modify existing polymers that possess amine-reactive functional groups, such as epoxy or anhydride (B1165640) resins. google.com In this role, the amine would form covalent bonds between polymer chains, creating a three-dimensional network. The structure of the amine would influence the properties of the cross-linked material; its flexibility and the distance it creates between polymer chains would affect the final material's glass transition temperature (Tg), modulus, and toughness. The sterically hindered nature of the amine might slow the curing reaction, which could be advantageous in applications requiring a longer pot life before solidification. acs.org

Table 1: Potential Polymerization Reactions This table is interactive. Click on the headers to sort.

Reaction Type Co-reactant Resulting Polymer Linkage Potential Polymer Type
Polycondensation Diacyl Chloride Amide Polyamide
Polyaddition Diepoxide β-Hydroxyamine Polyepoxide / Epoxy Resin
Polyaddition Diisocyanate Urea (B33335) Polyurea
Nucleophilic Acyl Sub. NHS Ester Polymer Amide Graft Copolymer
Reductive Amination Dialdehyde / Diketone Secondary Amine Polyamine

Supramolecular Assembly Studies based on Amine Interactions

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. This compound possesses several features that make it a compelling candidate for studies in this area. The primary amine group is a strong hydrogen bond donor, while the oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor. libretexts.org

These functionalities could enable the molecule to self-assemble into ordered structures. For example, intermolecular hydrogen bonding between the amine groups could lead to the formation of linear chains or tapes, a common motif in the crystal engineering of primary amines. The branched alkyl chain would play a crucial role in directing the three-dimensional packing of these assemblies, potentially leading to the formation of lamellar structures, liquid crystals, or low-molecular-weight organogels. mdpi.comnih.gov

The significant steric hindrance around the amine group is expected to have a profound impact on the thermodynamics of hydrogen bond formation. Studies on other hindered amines have shown that while steric crowding may not significantly alter the enthalpy (strength) of a single hydrogen bond, it can introduce substantial unfavorable entropy effects due to the restriction of bond rotation in the assembled state. acs.org This balance between enthalpy and entropy could be tuned to create stimuli-responsive materials where the supramolecular assembly can be controlled by temperature.

Table 2: Functional Groups and Potential Supramolecular Roles This table is interactive. Click on the headers to sort.

Functional Group Type Potential Interaction Role in Assembly
-NH₂ (Amine) Hydrogen Bond Donor N-H···N, N-H···O Directional bonding, chain formation
-O-CH₃ (Ether) Hydrogen Bond Acceptor O···H-N Cross-linking, structural stabilization
Alkyl Chain van der Waals Hydrophobic interactions Space-filling, influences packing and solubility

Prospects for Development in Chemoinformatics and Library Synthesis

In modern drug discovery and materials science, chemoinformatics and combinatorial chemistry are essential tools for identifying novel compounds with desired properties. This compound represents a unique building block for these approaches.

Library Synthesis: Combinatorial chemistry focuses on the rapid synthesis of large numbers of distinct but structurally related molecules, known as a library. wikipedia.orgnih.gov Primary amines are among the most valuable building blocks for library synthesis due to their versatile and reliable reactivity in reactions like amidation and reductive amination. enamine.net The specific structure of this compound, with its defined stereochemistry and branched, functionalized backbone, makes it an attractive scaffold. Incorporating this amine into a combinatorial library could introduce significant structural and functional diversity, yielding novel compounds for screening in pharmaceutical or materials applications. nih.govnih.gov

Chemoinformatics: This field uses computational methods to analyze chemical information. The properties of this compound can be quantified by molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors. These descriptors can be used to build Quantitative Structure-Property Relationship (QSPR) models that predict the behavior of larger, more complex molecules containing this fragment. nih.gov For example, virtual libraries of compounds based on this amine could be generated and screened in silico to prioritize the synthesis of candidates with the highest probability of success for a given application, thereby saving significant time and resources.

Table 3: Predicted Chemoinformatic Properties This table is interactive. Click on the headers to sort.

Property Predicted Value Significance
Molecular Formula C₁₀H₂₃NO Basic identity
Molecular Weight 173.30 g/mol Influences reaction stoichiometry, physical properties
Hydrogen Bond Donors 1 Potential for hydrogen bonding (from -NH₂)
Hydrogen Bond Acceptors 2 Potential for hydrogen bonding (from -N: and -O:)
Polar Surface Area ~38.3 Ų Influences solubility, permeability
logP (Octanol-Water) ~2.8-3.2 Indicates moderate lipophilicity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.